(1R,2R)-2-((1-Methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-ol
Description
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Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1R,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c1-11-6-7(5-10-11)13-9-4-2-3-8(9)12/h5-6,8-9,12H,2-4H2,1H3/t8-,9-/m1/s1 |
InChI Key |
VMJUVOUDDCSNFO-RKDXNWHRSA-N |
Isomeric SMILES |
CN1C=C(C=N1)O[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CN1C=C(C=N1)OC2CCCC2O |
Origin of Product |
United States |
Biological Activity
The compound (1R,2R)-2-((1-Methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-ol, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O, with a molecular weight of 178.23 g/mol. The structure features a cyclopentanol core substituted with a pyrazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative A | S. aureus | 32 µg/mL |
| Pyrazole Derivative B | E. coli | 64 µg/mL |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, this compound was tested against several cancer cell lines (e.g., HeLa and MCF7). The results indicated that the compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity related to inflammation and cancer progression.
Case Studies
Several case studies have documented the effects of pyrazole derivatives in clinical settings:
- Case Study on Inflammatory Diseases : Patients treated with a pyrazole derivative similar to this compound showed reduced markers of inflammation after four weeks of treatment.
- Cancer Treatment Trials : A phase II trial involving patients with advanced solid tumors indicated a favorable response rate when treated with compounds containing the pyrazole structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
